DL-Pantothenic acid

Cell Culture Biochemical Research Vitamin Activity

DL-Pantothenic acid (CAS 599-54-2) is a racemic Vitamin B5 mixture delivering ~50% biological potency versus pure D-pantothenic acid, enabling significant cost savings in large-volume applications where stereospecificity is non-critical. • Quantified Potency: ~50% of D-isomer activity; apply 2× mass adjustment for equivalent CoA biosynthesis support in cell culture and fermentation media. • Analytical Reference: Established 5 ng detection limit via GC-MS for chiral separation method development and enantiomer-specific quantification. • Supply Assurance: Available in gram-to-kilogram quantities with documented purity for reproducible experimental outcomes across research and industrial scales.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 599-54-2
Cat. No. B1215644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Pantothenic acid
CAS599-54-2
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)O)O
InChIInChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)
InChIKeyGHOKWGTUZJEAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, benzene, ethyl ether
Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid;  Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.

Structure & Identifiers


Interactive Chemical Structure Model





DL-Pantothenic Acid: Biochemical Overview


DL-Pantothenic acid (CAS 599-54-2), also designated as (±)-Pantothenic acid or Vitamin B5, is a racemic mixture comprising equimolar amounts of the biologically active D-(+)-pantothenic acid and the biologically inactive L-(-)-pantothenic acid . This compound functions as the essential precursor to coenzyme A (CoA), a critical cofactor involved in diverse metabolic pathways including fatty acid oxidation, energy production, and the synthesis of acetylcholine and steroid hormones . The compound exists as a viscous, hygroscopic oil with a molecular weight of 219.23 g/mol and a water solubility of approximately 50 mg/mL . For research and industrial applications, DL-Pantothenic acid serves as a cost-effective source of pantothenic acid where stereospecific biological activity is not the primary determinant, with its biological potency being approximately half that of pure D-pantothenic acid on a weight basis .

1 Racemic mixture (DL); stereospecific vitamin activity context
2 ~50% D-isomer vitamin activity on weight basis; adjust mass accordingly
3 Free acid form: hygroscopic oil; consider salt for solid handling

DL-Pantothenic Acid Substitution Pitfalls


Substituting DL-Pantothenic acid with other pantothenate forms or B-vitamin analogs without careful consideration of stereospecificity, bioavailability, and analytical behavior can compromise experimental reproducibility and product efficacy. The biological activity of pantothenic acid is strictly dependent on the D-(+)-enantiomer, while the L-(-)-enantiomer present in the DL-racemate exhibits minimal to no vitamin activity and may even antagonize the effects of the active form . Therefore, the DL-form provides only approximately 50% of the biological potency of pure D-pantothenic acid . Furthermore, the physicochemical properties differ markedly between the free acid and its common salt forms, such as calcium pantothenate, impacting solubility, stability, and handling [1]. The evidence presented below quantifies these critical differentiations to guide precise scientific selection and procurement decisions.

Stereoisomer mismatch
L-enantiomer lacks vitamin activity and may antagonize D-isomer effects; direct mass-for-mass substitution with D-pantothenic acid may shift CoA pathway readouts.
Salt form interchangeability
Calcium pantothenate provides superior stability and crystalline handling; free acid requires different storage and mass conversion (10 mg salt ≈ 9.2 mg free acid).
Analytical method dependency
Non-chiral HPLC may fail to resolve D- and L-enantiomers; chiral GC-MS is required for enantiomer-specific quantification in biological matrices.

DL-Pantothenic Acid vs. Analogs Comparison


Biological Activity vs. D-Form

The biological activity of DL-Pantothenic acid is directly related to its stereoisomeric composition. The D-enantiomer is the naturally occurring and biologically active form, while the L-enantiomer is essentially inactive. Consequently, the racemic DL-mixture possesses approximately half the biological potency of an equivalent weight of pure D-pantothenic acid . This is a critical consideration for applications requiring precise vitamin activity, such as cell culture media formulation, where the use of the DL-form necessitates a 2-fold higher mass addition to achieve equivalent D-isomer activity compared to the pure D-form.

Biological Activity
Class-level inference
DL-Pantothenic acid: ~50% activity vs D-Pantothenic acid (100% D-isomer)
Mass adjustment context for D-isomer equivalence
L-enantiomer may interfere in specific CoA-dependent assays
Cell Culture Biochemical Research Vitamin Activity

Solubility: Free Acid vs. Calcium Salt

DL-Pantothenic acid is supplied as a viscous, hygroscopic oil or semisolid, whereas its calcium salt (calcium DL-pantothenate) is a crystalline powder with superior handling characteristics. Quantitatively, DL-pantothenic acid hemicalcium salt (a common commercial form) exhibits a water solubility of 50 mg/mL, yielding a clear to slightly hazy, colorless to faintly yellow solution . In contrast, pure D-pantothenic acid is described as a viscous, yellow liquid, and calcium pantothenate is a white, crystalline powder [1]. The conversion factor between the salt and free acid is well-established: 10 mg of calcium pantothenate provides approximately 9.2 mg of pure D-pantothenic acid [1].

Solubility / Form
Cross-study comparable
DL-Pantothenic acid hemicalcium salt: 50 mg/mL, powder; D-Pantothenic acid: viscous liquid
Physical form selection for handling and dissolution
Salt-to-free-acid conversion: ~10 mg salt = 9.2 mg free acid
Formulation Development Analytical Chemistry Stability Studies

Chiral Separation & Detection

The quantification of DL-Pantothenic acid and its enantiomers in biological matrices requires specialized analytical methods. A validated gas chromatography-mass fragmentography (GC-MS) method for the chiral separation and simultaneous determination of D- and L-pantothenic acids in rat plasma achieved a detection limit of 5 ng for DL-pantothenic acid [1]. This level of sensitivity enables precise pharmacokinetic studies and the monitoring of plasma levels of individual enantiomers. For comparison, routine HPLC methods for DL-Pantothenic acid in simpler matrices (e.g., standard solutions) are well-established but may not achieve the same chiral resolution or sensitivity [2].

Chiral Detection
Reported method context
GC-MS detection limit: 5 ng for DL-Pantothenic acid in rat plasma
Enables enantiomer-specific bioanalysis
Requires chiral derivatization; HPLC may lack resolution
Bioanalysis Pharmacokinetics Chiral Chromatography

Stability: Free Acid vs. Calcium Salt

The chemical stability of pantothenic acid varies significantly depending on its form. Free pantothenic acid (including DL-Pantothenic acid) is relatively unstable, being susceptible to degradation by heat, acidic, and alkaline conditions [1]. In contrast, calcium pantothenate is recognized as the more stable form, which is why it is the preferred form in dietary supplements and many pharmaceutical preparations [1]. This stability difference directly impacts shelf-life and formulation requirements. For instance, calcium pantothenate is stable for at least 2 years when stored at +4°C, while free acid forms require more careful handling and storage conditions .

Stability Profile
Cross-study comparable
DL-Pantothenic acid: labile (heat, acid, alkali); Calcium pantothenate: ≥2 years at +4°C
Storage and formulation planning
Free acid for short-term studies; salt for long-term stability
Stability Studies Formulation Science Storage Optimization

DL-Pantothenic Acid Application Scenarios


Cost-Effective Cell Culture Nutrient

Given its 50% biological potency compared to pure D-pantothenic acid , DL-Pantothenic acid is strategically employed in large-volume cell culture and fermentation media where the cost differential outweighs the mass adjustment. Procurement specialists can leverage the quantified 2-fold mass adjustment to calculate precise media supplementation while realizing significant cost savings over the pure D-isomer, provided the L-isomer does not interfere with the specific cellular process .

Chiral Method Reference Standard

The established 5 ng detection limit via GC-MS in biological matrices [1] positions DL-Pantothenic acid as a valuable reference standard for developing and validating chiral separation methods. Analytical chemists can use this compound to optimize and benchmark chromatographic conditions for the simultaneous quantification of D- and L-enantiomers, essential for pharmacokinetic and metabolic studies where enantiomer-specific disposition is critical [1].

Synthesis & Resolution Precursor

DL-Pantothenic acid serves as a key starting material or intermediate in synthetic chemistry, particularly in the resolution of enantiomers or the synthesis of calcium DL-pantothenate and other derivatives [2]. The defined solubility of 50 mg/mL in water for its hemicalcium salt form and the known conversion factors between salt and free acid forms [3] provide chemists with precise parameters for reaction planning and purification steps, ensuring reproducibility in synthetic procedures.

Short-Term Vitamin Supplementation

For short-term animal studies or in vitro experiments where vitamin B5 supplementation is required but long-term stability is not a primary concern, the DL-Pantothenic acid free form may be selected. Its immediate solubility in aqueous media is advantageous for rapid preparation of dosing solutions or culture media, whereas the more stable calcium salt would be reserved for studies requiring extended storage or chronic administration [3].

Application
Selection Property
Validation Focus
Cell culture media (racemic source)
Mass adjustment factor; CoA precursor context
Verify D-isomer equivalence; confirm absence of L-isomer interference
Chiral bioanalytical method development
Known enantiomeric composition; detection benchmark
Optimize chiral separation; validate LOD in biological matrices
Synthetic chemistry (racemate resolution)
Defined solubility and salt conversion ratio
Reaction design; purification yield and consistency
Short-term nutrient studies (in vitro/in vivo)
Rapid aqueous dissolution; free acid form
Confirm stability in dosing medium over study period

Technical Documentation Hub

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31 linked technical documents
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